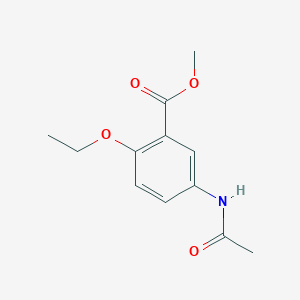

Methyl 5-acetamido-2-ethoxybenzoate

Description

Methyl 5-acetamido-2-ethoxybenzoate is a benzoate ester derivative characterized by an acetamido group at the 5-position and an ethoxy group at the 2-position of the benzene ring.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl 5-acetamido-2-ethoxybenzoate |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-6-5-9(13-8(2)14)7-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) |

InChI Key |

OKRMRXNMLJYJJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-2-ethoxybenzoate can be synthesized through several synthetic routes. One common method involves the acylation of 5-amino-2-ethoxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of 5-amino-2-ethoxybenzoic acid, followed by acylation and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-2-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

Methyl 5-acetamido-2-ethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-acetamido-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of other NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-acetamido-2-ethoxybenzoate with structurally related compounds, emphasizing substituent variations and their implications:

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Pharmacological Relevance :

- The presence of a chloro group (e.g., in Methyl 4-acetamido-5-chloro-2-methoxybenzoate) enhances molecular weight and polarity, making it a critical marker in pharmaceutical impurity profiling .

- Ethoxy vs. methoxy groups influence solubility and metabolic stability. Ethoxy derivatives may exhibit prolonged half-lives due to increased lipophilicity compared to methoxy analogs .

Spectroscopic Differentiation :

- NMR and IR Profiles : Methyl shikimate (a structurally simpler benzoate ester) shows distinct ¹H NMR peaks for methoxy groups (~3.8 ppm) and acetamido protons (~2.1 ppm) , which can be extrapolated to differentiate ethoxy (~1.3 ppm for CH₃, ~4.0 ppm for OCH₂) and acetamido groups in the target compound.

- HPLC Analysis : Analogous compounds like methyl shikimate are analyzed via HPLC with UV detection, suggesting similar methods could resolve the target compound from impurities .

Synthetic Pathways: Methyl 4-acetamido-2-hydroxybenzoate is synthesized from 4-aminosalicylic acid via acetylation and esterification . The target compound likely follows a similar route, substituting ethoxy for hydroxy groups through alkylation.

Regulatory and Industrial Applications :

- Ethyl 2-methoxybenzoate is regulated under JECFA/FCC standards for use in food additives , whereas acetamido-benzoates are primarily confined to pharmaceutical contexts (e.g., impurity tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.